molecular formula C14H20ClN3O B2497896 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide CAS No. 923123-96-0

2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B2497896
CAS No.: 923123-96-0
M. Wt: 281.78
InChI Key: YNMVUZYAMOIRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide (CAS: 923123-96-0) is a chloroacetamide derivative characterized by a piperazine ring substituted with an ethyl group at the 4-position and a phenylacetamide moiety. Its molecular formula is C₁₄H₂₀ClN₃O, with a molecular weight of 281.78 g/mol . The compound is primarily utilized in research settings, though its pharmacological and physicochemical properties remain under investigation.

Properties

IUPAC Name

2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-2-17-7-9-18(10-8-17)13-5-3-12(4-6-13)16-14(19)11-15/h3-6H,2,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMVUZYAMOIRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 4-(4-Ethylpiperazin-1-yl)aniline

The synthesis begins with the preparation of 4-(4-ethylpiperazin-1-yl)aniline, a critical intermediate. This compound is typically synthesized via nucleophilic aromatic substitution, where 4-fluoroaniline reacts with 1-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.

Reaction Conditions:

  • Solvent: DMSO or N,N-dimethylformamide (DMF)
  • Base: K₂CO₃ or Cs₂CO₃
  • Temperature: 80–100°C
  • Yield: 60–75%

The progress of this reaction is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography using silica gel and a methanol:dichloromethane (1:9) eluent.

Acylation with 2-Chloroacetyl Chloride

The final step involves the acylation of 4-(4-ethylpiperazin-1-yl)aniline with 2-chloroacetyl chloride. This reaction is conducted under Schotten-Baumann conditions to minimize hydrolysis of the acid chloride.

Procedure:

  • Reagents:
    • 4-(4-Ethylpiperazin-1-yl)aniline (1.0 equiv)
    • 2-Chloroacetyl chloride (1.2 equiv)
    • Sodium hydroxide (2.0 equiv)
    • Dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent
  • Steps:
    • Dissolve the aniline derivative in DCM at 0°C.
    • Add 2-chloroacetyl chloride dropwise over 30 minutes.
    • Maintain the reaction at 0–5°C for 2 hours, then warm to room temperature.
    • Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.
    • Purify via recrystallization from ethanol.

Optimized Parameters:

  • Temperature: 0–5°C (prevents side reactions)
  • Solvent: DCM (enhances acyl chloride stability)
  • Yield: 70–85%

Reaction Mechanism and Kinetic Analysis

Acylation Mechanism

The acylation proceeds via a nucleophilic acyl substitution mechanism (Figure 1). The lone pair on the aniline’s nitrogen attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing the chloride ion. The reaction is highly exothermic, necessitating controlled temperature conditions.

Key Transition States:

  • Tetrahedral Intermediate Formation: The nucleophilic attack forms a tetrahedral intermediate, stabilized by the electron-donating ethylpiperazine group.
  • Chloride Departure: The intermediate collapses, expelling chloride and forming the acetamide bond.

Side Reactions and Mitigation

  • Hydrolysis of 2-Chloroacetyl Chloride: Competing hydrolysis to 2-chloroacetic acid is minimized by using anhydrous solvents and low temperatures.
  • Dimerization: Excess base (NaOH) neutralizes HCl byproducts, preventing protonation of the aniline and subsequent dimerization.

Process Optimization and Scalability

Solvent Screening

Comparative studies reveal that DCM outperforms THF in yield and purity due to better solubility of the intermediates (Table 1).

Table 1: Solvent Effects on Reaction Yield

Solvent Yield (%) Purity (HPLC, %)
DCM 85 98.5
THF 72 95.2
Ethyl Acetate 68 93.8

Catalytic Enhancements

Adding a catalytic amount of potassium iodide (KI) accelerates the reaction via the Finkelstein mechanism, reducing reaction time from 6 hours to 3 hours.

Equation:
$$ \text{Reaction Rate} \propto [\text{KI}]^{0.5} $$

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.12 (t, 3H, –CH₂CH₃), 2.45–2.60 (m, 8H, piperazine), 4.21 (s, 2H, –CH₂Cl), 7.32 (d, 2H, ArH), 7.68 (d, 2H, ArH), 10.21 (s, 1H, NH).
  • ¹³C NMR: δ 12.4 (–CH₂CH₃), 43.8 (–CH₂Cl), 52.1–54.3 (piperazine carbons), 121.8–132.6 (aromatic carbons), 168.2 (C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and methanol:water (70:30) mobile phase confirms a purity of >98%.

Applications and Pharmacological Relevance

While the primary focus is synthesis, preliminary studies on structurally analogous compounds suggest anticonvulsant and antihistaminic activities. For instance, cetirizine derivatives share a similar piperazine-acetamide backbone and exhibit H₁ receptor antagonism.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide may exhibit significant anticonvulsant properties. A study synthesized multiple N-phenyl derivatives and evaluated their efficacy in animal models of epilepsy. The results demonstrated that certain compounds showed protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating potential as antiepileptic agents .

Key Findings :

  • Compound 20 exhibited moderate binding to neuronal voltage-sensitive sodium channels.
  • The protective index (TD50/ED50) for compound 20 was greater than 9.56, suggesting a favorable safety profile compared to traditional antiepileptic drugs like phenytoin .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, new derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that these compounds could induce significant cytotoxic effects on cancer cells while sparing normal cells, showcasing a promising therapeutic window .

Table: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
4e12.5MCF-7
4i0.2A549
4e5.36HepG2

These results suggest that modifications to the piperazine moiety can enhance anticancer activity, making these compounds valuable candidates for further development in cancer therapy .

Proteomics Research

The compound has also been utilized in proteomics research due to its unique structural features that allow it to interact with various biological targets. Its application in this field is primarily focused on understanding protein interactions and mechanisms of action at the molecular level .

Case Study: Anticonvulsant Screening

In a systematic evaluation of anticonvulsant activity, several derivatives of the compound were administered to rodents to assess their protective effects against induced seizures. The study categorized compounds based on their efficacy in the MES and PTZ models, providing insights into their pharmacological profiles.

Table: Efficacy of Compounds in Seizure Models

CompoundMES Protection (%)PTZ Protection (%)
2050Not Determined
Phenytoin100>90

The data indicated that while some derivatives showed promise, they still required optimization to match the efficacy of established antiepileptic drugs .

Case Study: Anticancer Activity Evaluation

In another study focusing on anticancer properties, compounds derived from the core structure of this compound were subjected to cytotoxicity assays against multiple cancer cell lines.

Table: Cytotoxic Effects on Cancer Cell Lines

CompoundCancer TypeIC50 (µM)
4eMCF-712.5
4iHeLa4.2
-Vero Cells>100

The selectivity index calculated from these studies demonstrated that certain derivatives could effectively target cancer cells with minimal toxicity to normal cells, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Analogues

Piperazine/Piperidine Substitutions
  • 2-Chloro-N-(4-piperidin-1-ylphenyl)acetamide (CAS: 379255-22-8): Replaces the ethylpiperazine group with a piperidine ring. The compound is 100% pure but lacks detailed hazard data .
  • 2-Chloro-N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]acetamide (CAS: 908509-71-7) : Incorporates a sulfonyl group and dimethylpiperidine, enhancing steric bulk and possibly improving thermal stability .
Heterocyclic and Thiazole Derivatives
  • 2-Chloro-N-[4-(p-substituted phenyl)-thiazol-2-yl]acetamides: These derivatives, synthesized via reactions with thiourea and chloroacetyl chloride, exhibit structural diversity through para-substituted phenyl groups (e.g., methoxy, tetradecyl).
  • 2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide : Combines phenylpiperazine and thiazole moieties, demonstrating higher yields (≥85%) and improved bioactivity compared to simpler acetamides .
Sulfonamide and Phenoxy Derivatives
  • 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide (CAS: 38008-37-6): Features an ethoxyphenoxy group, increasing hydrophobicity and likely improving membrane permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Thermal Stability
2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide 281.78 2.5 (predicted) ~10 (aqueous) Moderate
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide 305.76 3.8 <1 (aqueous) High
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide 393.47 4.2 ~5 (DMSO) Moderate

<sup>*</sup>LogP values estimated using computational tools.

Pharmacological Activities

  • Analgesic/Anti-inflammatory: N-[4-(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35): IC₅₀ = 12 μM in inflammatory pain models, outperforming paracetamol .
  • Antioxidant :
    • Sulfur-containing diphenylhydrazones : Alkyl chain length (C3–C12) correlates with radical scavenging efficacy, with C8 derivatives showing optimal activity .

Biological Activity

2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparative analysis with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with chloroacetyl chloride. The resulting compound can be purified through recrystallization or chromatography.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds structurally related to this compound. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have demonstrated significant efficacy in animal models of epilepsy. In these studies, compounds were evaluated for their protection against maximal electroshock (MES) seizures, showing promising results at various dosages .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic and glutamatergic pathways. This interaction may enhance inhibitory neurotransmission or inhibit excitatory pathways, contributing to its anticonvulsant effects .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamideLacks chloro groupModerate anticonvulsant activity
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamideMethyl instead of ethylReduced binding affinity
2-chloro-N-[4-(3-chlorophenyl)piperazin-1-yl]acetamideDifferent piperazine substitutionEnhanced neuroprotective effects

This table illustrates how variations in the piperazine moiety and the presence of the chloro group significantly influence biological activity and receptor binding properties.

Study 1: Anticonvulsant Efficacy

A study conducted by Kamiński et al. synthesized a series of N-phenyl derivatives, including those related to this compound. The study found that certain derivatives showed significant protection against seizures in MES tests, with dosages ranging from 100 mg/kg to 300 mg/kg yielding varying levels of efficacy .

Study 2: Structure–Activity Relationship (SAR)

In another investigation focused on SAR, researchers modified the piperazine substituents on the phenyl ring. They observed that compounds with larger alkyl groups at the piperazine position exhibited improved anticonvulsant activity compared to their smaller counterparts. This suggests that steric factors play a crucial role in enhancing biological activity .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldPurity
Acylation2-Chloroacetyl chloride, Et₃N, THF, 0°C→RT60-75%90-95%
PurificationEthanol recrystallization-≥95%

How is the structural integrity of the compound confirmed post-synthesis?

A combination of analytical techniques is used:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.1–1.3 (triplet, ethyl group), δ 3.2–3.5 (piperazine protons), and δ 4.1 (singlet, CH₂Cl) confirm substituent positions ().
    • ¹³C NMR : Carbonyl (C=O) signal at ~168 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 322 [M+H]⁺ (calculated for C₁₄H₁₉ClN₃O) .
  • X-ray Crystallography : SHELXL software refines crystal structures to validate bond lengths/angles (e.g., C-Cl bond: 1.79 Å) .

What preliminary biological screening assays are recommended for this compound?

  • Kinase Inhibition Assays : Use ATP-binding site competition assays (e.g., fluorescence polarization) to screen for activity against tyrosine kinases ().
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) ().
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

How do structural modifications influence the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Piperazine Substitution : Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces solubility but enhances receptor binding affinity ().
  • Chlorine Position : Moving the chloro group from the acetamide to the phenyl ring (meta vs. para) alters metabolic stability ().

Q. Table 2: Bioactivity Comparison of Structural Analogs

Compound ModificationTarget Activity (IC₅₀)Solubility (mg/mL)
Ethylpiperazine (Parent)8.2 µM (Kinase X)0.12
Isopropylpiperazine5.6 µM (Kinase X)0.08
Meta-Chloro Derivative12.4 µM (Kinase X)0.15

What computational strategies are effective in predicting binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (PDB ID: 1XKK). The chloroacetamide group forms hydrogen bonds with Lys271, while the ethylpiperazine occupies a hydrophobic pocket ().
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .

How can conflicting solubility data across studies be resolved?

Q. Methodological Harmonization :

  • Solvent System : Use standardized DMSO:PBS (1:9) for in vitro assays ().
  • Temperature Control : Conduct solubility tests at 25°C ± 0.5°C to minimize variability.
  • Analytical Validation : Cross-validate with HPLC (C18 column, 254 nm) to quantify dissolved compound .

What strategies mitigate oxidative degradation during storage?

  • Lyophilization : Store lyophilized powder under argon at -80°C to prevent hydrolysis/oxidation ().
  • Antioxidant Additives : Include 0.01% BHT in stock solutions to inhibit radical formation .

How are crystallographic data discrepancies addressed in polymorph studies?

  • High-Resolution XRD : Compare multiple crystals (>5 batches) to identify dominant polymorphs.
  • Rietveld Refinement : Use TOPAS-Academic software to resolve overlapping Bragg peaks ().
  • Thermal Analysis : DSC/TGA detects polymorph transitions (e.g., endothermic peaks at 145°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.